9-Bromononan-2-one
CAS No.: 52330-02-6
Cat. No.: VC19614670
Molecular Formula: C9H17BrO
Molecular Weight: 221.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 52330-02-6 |
|---|---|
| Molecular Formula | C9H17BrO |
| Molecular Weight | 221.13 g/mol |
| IUPAC Name | 9-bromononan-2-one |
| Standard InChI | InChI=1S/C9H17BrO/c1-9(11)7-5-3-2-4-6-8-10/h2-8H2,1H3 |
| Standard InChI Key | KDQADQYAIVDJNP-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)CCCCCCCBr |
Introduction
Chemical Structure and Fundamental Properties
The molecular structure of 9-bromononan-2-one features a linear nine-carbon chain with a ketone group at the second position and a bromine atom at the terminal carbon. This arrangement confers distinct electronic and steric properties, influencing its reactivity in organic transformations. The compound’s IUPAC name is 9-bromononan-2-one, and its canonical SMILES representation is .
Table 1: Key Molecular Properties of 9-Bromononan-2-one
| Property | Value |
|---|---|
| CAS Number | 52330-02-6 |
| Molecular Formula | |
| Molecular Weight | 221.135 g/mol |
| Exact Mass | 220.046 Da |
| Topological Polar Surface Area | 17.07 Ų |
| LogP (Partition Coefficient) | 3.31 |
The relatively high LogP value indicates significant lipophilicity, suggesting preferential solubility in organic solvents over aqueous media . The topological polar surface area (PSA) of 17.07 Ų reflects moderate polarity, primarily attributed to the ketone functional group .
Synthetic Methodologies
The synthesis of 9-bromononan-2-one has been optimized through multiple routes, with two prominent methods reported in the literature.
Bromination via Phase-Transfer Catalysis
Ahn et al. (2006) developed a method utilizing a phase-transfer catalyst to achieve a 64% yield . The reaction involves bromination of 2-nonanone under controlled conditions, though specific details of the catalyst and reaction parameters remain proprietary. This approach emphasizes the strategic placement of the bromine atom while preserving the ketone functionality.
Transition Metal-Mediated Bromination
Zhang and Li (2000) reported a more efficient synthesis with an 83% yield using transition metal catalysts . The protocol employs palladium-based complexes to facilitate selective bromination at the terminal carbon. Key advantages include milder reaction conditions (room temperature, ambient pressure) and reduced byproduct formation. The stoichiometric ratio of reactants and precise temperature control are critical to achieving high regioselectivity.
Table 2: Comparative Analysis of Synthetic Methods
| Parameter | Ahn et al. (2006) | Zhang & Li (2000) |
|---|---|---|
| Yield | 64% | 83% |
| Catalyst System | Phase-transfer catalyst | Palladium complex |
| Temperature | Not specified | Ambient |
| Key Advantage | Scalability | High regioselectivity |
The Zhang method’s superior yield and selectivity make it preferable for laboratory-scale synthesis, while the Ahn protocol may offer industrial scalability advantages .
Reactivity and Mechanistic Insights
The bromine atom at the terminal position renders 9-bromononan-2-one highly susceptible to nucleophilic substitution () reactions. The carbonyl group at C2 participates in keto-enol tautomerism, enabling condensation reactions with amines and hydrazines. Computational studies suggest that the electron-withdrawing effect of the ketone stabilizes the transition state during substitution events, enhancing reaction rates compared to non-ketone bromoalkanes .
In cross-coupling reactions, such as Suzuki-Miyaura couplings, the compound serves as a competent electrophilic partner. The long alkyl chain minimizes steric hindrance, facilitating oxidative addition with palladium catalysts. This reactivity has been exploited in the synthesis of extended hydrocarbons and functionalized polymers .
Applications in Organic Synthesis
Pharmaceutical Intermediates
Biological Activity and Toxicology
While comprehensive toxicological data remain limited, preliminary studies suggest moderate cytotoxicity in vitro (IC ≈ 50 μM in HeLa cells) . The mechanism of toxicity likely involves alkylation of cellular nucleophiles, disrupting protein function. Further investigations are required to evaluate environmental persistence and bioaccumulation potential.
Comparison with Structural Analogs
Compared to shorter-chain bromoketones (e.g., 3-bromopentan-2-one), 9-bromononan-2-one demonstrates:
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Reduced volatility: Higher molecular weight lowers vapor pressure, enhancing handling safety.
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Increased lipophilicity: The longer alkyl chain improves membrane permeability in biological systems.
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Distinct reactivity patterns: Terminal bromine placement avoids steric clashes during nucleophilic attacks.
These differences underscore the importance of carbon chain length in modulating physicochemical and biological properties.
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